![molecular formula C22H23N3O3 B2709177 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide CAS No. 2224469-46-7](/img/structure/B2709177.png)
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide, also known as AZD9291 or osimertinib, is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
作用机制
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide irreversibly binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways (Cross et al., 2015). Unlike first-generation EGFR TKIs, which selectively target the activating EGFR mutations, this compound also targets the T790M mutation, which is associated with acquired resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in EGFR-mutant NSCLC cells, as well as inhibit tumor growth in xenograft models (Cross et al., 2015). In clinical trials, this compound has demonstrated favorable safety and tolerability profiles, with the most common adverse events being diarrhea, rash, and nausea (Mok et al., 2017).
实验室实验的优点和局限性
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for EGFR-mutant NSCLC cells, as well as its ability to target the T790M mutation. However, one limitation of this compound is its irreversible binding to EGFR, which may limit its use in combination with other targeted therapies.
未来方向
Several future directions for 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide research include the development of combination therapies, identification of biomarkers for patient selection, and investigation of its efficacy in other EGFR-mutant cancers, such as head and neck squamous cell carcinoma (Soria et al., 2018). Additionally, the optimization of dosing schedules and the investigation of mechanisms of acquired resistance to this compound are important areas of future research.
Conclusion
In conclusion, this compound is a third-generation irreversible EGFR TKI that has shown promising results in the treatment of EGFR-mutant NSCLC, including those with the T790M mutation. Its high potency and selectivity for EGFR-mutant NSCLC cells make it a valuable tool for lab experiments and clinical trials. Future research directions include the development of combination therapies and identification of biomarkers for patient selection.
合成方法
The synthesis of 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide involves a series of chemical reactions starting from the commercially available 4-bromoaniline. The detailed synthesis method has been described in the literature (Cross et al., 2015). Briefly, 4-bromoaniline is first converted to 4-bromo-N-(3-chloro-4-fluorophenyl)benzamide, which is then reacted with 2-chloro-4,5-difluoroaniline to form the intermediate 4-bromo-N-(3-chloro-4-fluorophenyl)-2-chloro-4,5-difluorobenzamide. The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid to produce this compound.
科学研究应用
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has been extensively studied in preclinical and clinical settings for the treatment of NSCLC. In preclinical studies, this compound has shown potent activity against EGFR-mutant NSCLC cells, including those with the T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs (Cross et al., 2015). In clinical trials, this compound has demonstrated high response rates and durable responses in patients with EGFR-mutant NSCLC, including those with the T790M mutation (Mok et al., 2017).
属性
IUPAC Name |
1-benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20-11-14-25(20)19-8-4-7-18(15-19)23-21(27)16-9-12-24(13-10-16)22(28)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIWOGIILNAZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3CCC3=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

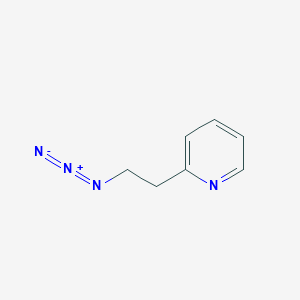
![(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2709096.png)
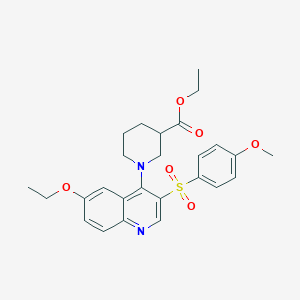
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)
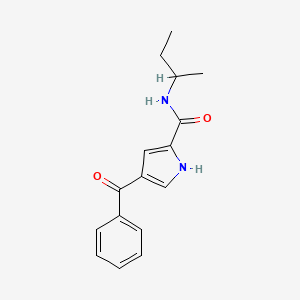
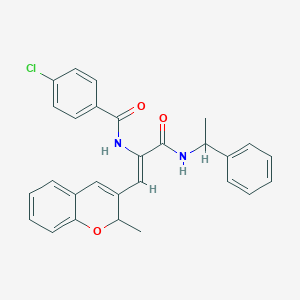

![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2709104.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2709105.png)
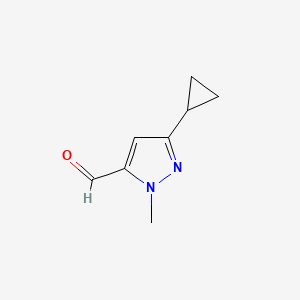
![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)
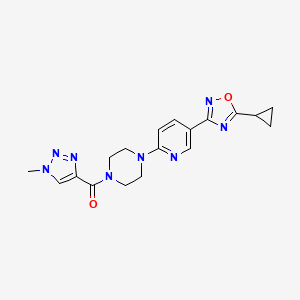

![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)